propan-2-one O-4-(decyloxy)phenylcarbamoyl oxime
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Overview
Description
Propan-2-one O-4-(decyloxy)phenylcarbamoyl oxime is a small molecular compound with the chemical formula C20H32N2O3This compound is particularly noted for its role as a fatty acid amide hydrolase (FAAH) inhibitor, which makes it a subject of interest in the development of novel therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-one O-4-(decyloxy)phenylcarbamoyl oxime typically involves the reaction of propan-2-one with O-4-(decyloxy)phenylcarbamoyl oxime under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Propan-2-one O-4-(decyloxy)phenylcarbamoyl oxime undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives. Substitution reactions may result in a variety of substituted compounds with different functional groups .
Scientific Research Applications
Propan-2-one O-4-(decyloxy)phenylcarbamoyl oxime has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Industry: It is used in the development of novel materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of propan-2-one O-4-(decyloxy)phenylcarbamoyl oxime involves its inhibition of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that degrades bioactive fatty acid amides, such as anandamide, to their corresponding acids. By inhibiting FAAH, this compound increases the levels of these bioactive amides, which can have various physiological effects . The molecular targets and pathways involved in this mechanism include the binding of the compound to the active site of FAAH, thereby preventing the enzyme from catalyzing the hydrolysis of its substrates .
Comparison with Similar Compounds
Propan-2-one O-4-(decyloxy)phenylcarbamoyl oxime can be compared with other similar compounds, such as:
Propan-2-one O-(p-tolylcarbamoyl) oxime: This compound has a similar structure but with a different substituent on the phenyl ring.
Propan-2-one O-(phenylcarbamoyl) oxime: This compound lacks the decyloxy group, which may affect its properties and applications.
Propan-2-one O-(decyloxy)phenylcarbamoyl hydrazone: This compound has a hydrazone group instead of an oxime group, which may influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and its role as a FAAH inhibitor, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H32N2O3 |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
(propan-2-ylideneamino) N-(4-decoxyphenyl)carbamate |
InChI |
InChI=1S/C20H32N2O3/c1-4-5-6-7-8-9-10-11-16-24-19-14-12-18(13-15-19)21-20(23)25-22-17(2)3/h12-15H,4-11,16H2,1-3H3,(H,21,23) |
InChI Key |
VUIWYGFHHJXEAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)ON=C(C)C |
Origin of Product |
United States |
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